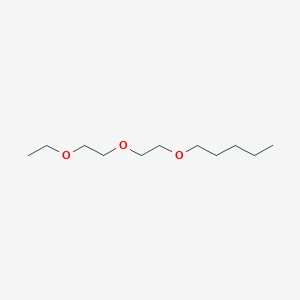

Diethylene glycol ethyl pentyl ether

Description

Diethylene glycol ethyl ether (DEGEE), also known as ethyl carbitol or 2-(2-ethoxyethoxy)ethanol, is an ethylene glycol ether with the chemical formula C₆H₁₄O₃ (CAS RN: 111-90-0). It is a colorless, polar solvent with mild odor, miscible in water and most organic solvents. DEGEE is synthesized via ethoxylation of ethanol, yielding a compound with two ethylene oxide units and an ethyl terminal group .

Properties

Molecular Formula |

C11H24O3 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-[2-(2-ethoxyethoxy)ethoxy]pentane |

InChI |

InChI=1S/C11H24O3/c1-3-5-6-7-13-10-11-14-9-8-12-4-2/h3-11H2,1-2H3 |

InChI Key |

HQDGQKLBDFTNEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCOCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol ethyl pentyl ether can be synthesized through the O-alkylation of ethanol with ethylene oxide units, followed by distillation . The reaction typically involves the use of a catalyst such as silicotungstic acid and is carried out under high-pressure conditions .

Industrial Production Methods: Industrial production of this compound involves the partial hydrolysis of ethylene oxide. Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced . The resulting product is two ethylene glycol molecules joined by an ether bond.

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol ethyl pentyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base, forming salts with strong acids and addition complexes with Lewis acids .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, oxidizing agents, and bases. For example, it reacts violently with strong oxidizing agents .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, it can form addition complexes with Lewis acids or undergo oxidation to produce various glycol derivatives .

Scientific Research Applications

Solvent in Analytical Chemistry

Diethylene glycol ethyl pentyl ether is used as a solvent in various analytical techniques, including chromatography and spectroscopy. Its ability to dissolve a wide range of substances makes it ideal for preparing samples and mobile phases in chromatography.

Heat Transfer Fluids

Research has shown that this compound can be utilized as a heat transfer fluid due to its favorable thermal properties. Studies indicate that mixtures containing this ether exhibit lower viscosities compared to traditional glycols, enhancing their efficiency in heat transfer applications .

Pharmaceutical Applications

This compound is recognized for its role in the pharmaceutical industry, particularly as a penetration enhancer and solubilizer in topical formulations.

Penetration Enhancer

In dermatological formulations, DEGEP has been shown to enhance the permeability of active ingredients through the skin barrier. This property is crucial for improving the efficacy of topical drugs .

Surfactant in Formulations

The compound acts as a surfactant, stabilizing emulsions and suspensions in various pharmaceutical products. Its low toxicity profile makes it suitable for use in formulations intended for sensitive populations, such as pediatrics .

Coatings and Inks

This compound is employed as a coalescing agent in water-based paints and coatings, improving film formation and gloss properties. Its low volatility helps maintain the desired viscosity during application .

Cleaning Products

In industrial cleaning formulations, DEGEP serves as a coupling agent that enhances the solubility of active ingredients, improving cleaning efficiency in products such as degreasers and surface cleaners .

Case Study: Use in Heat Transfer Fluids

A study evaluated the performance of this compound-based heat transfer fluids at low temperatures compared to conventional glycols. Results indicated that DEGEP mixtures exhibited superior thermal conductivity and lower viscosity at reduced temperatures, making them ideal for applications requiring efficient heat transfer under extreme conditions .

Case Study: Topical Drug Delivery Systems

In another investigation, this compound was incorporated into a topical formulation designed for enhanced drug delivery. The study demonstrated significant improvements in drug permeation through the skin compared to formulations lacking this ether, highlighting its potential for developing effective transdermal systems .

Mechanism of Action

The mechanism of action of diethylene glycol ethyl pentyl ether involves its ability to act as a solvent and penetration enhancer. It interacts with molecular targets such as acetylcholinesterase and uncharacterized lipoproteins, affecting their activity . This compound’s hygroscopic nature allows it to enhance the solubility and absorption of various substances.

Comparison with Similar Compounds

Comparison with Similar Diethylene Glycol Ethers

Structural and Physical Properties

Diethylene glycol ethers share the general structure HO-(CH₂CH₂O)₂-R , where R is an alkyl group. Substituting R alters solubility, volatility, and applications.

Table 1: Comparative Properties of Diethylene Glycol Ethers

Key Observations :

Toxicological and Environmental Profiles

- Metabolism : All diethylene glycol ethers metabolize to methoxyacetic acid (toxic to reproductive systems), but DEGEE’s ethyl group delays this conversion compared to DEGME .

- Regulatory Status : DEGBE is classified as a hazardous air pollutant due to persistence, while DEGEE faces restrictions in consumer products under REACH .

Biological Activity

Diethylene glycol ethyl pentyl ether (DEGEE) is an organic compound belonging to the glycol ether family, characterized by its molecular formula and a molecular weight of approximately 204.31 g/mol. This colorless, practically odorless liquid exhibits hygroscopic properties and is recognized for its excellent solvent capabilities, making it valuable in various industrial applications, particularly in paints, coatings, and adhesives .

DEGEE can be synthesized through several methods, including the reaction of ethylene oxide with 2-ethoxyethanol in the presence of sulfur dioxide. The synthesis routes are crucial for producing the compound on a commercial scale while maintaining desired purity levels .

Biological Activity Overview

The biological activity of DEGEE primarily includes its function as a solvent and penetration enhancer . It interacts with various biological systems and has been shown to influence molecular targets such as acetylcholinesterase, which may affect its biological effects . Its ability to enhance skin permeability is particularly significant in pharmaceutical formulations, allowing for improved absorption of active ingredients through biological membranes .

Applications in Dermatology

DEGEE's role as a penetration enhancer has been extensively studied in dermatological applications. Research indicates that it can facilitate the absorption of other compounds through skin layers, suggesting potential uses in transdermal drug delivery systems.

Case Studies and Experimental Findings

Several studies have assessed the percutaneous absorption of DEGEE:

- Study on Hydro-Alcoholic Gel Formulation : A 15% DEGEE formulation was applied to human skin for 24 hours. The results indicated that approximately 51% of the applied dose was absorbed across different skin layers (epidermis, dermis) .

- Absorption Studies : In experiments where concentrations of 2%, 5%, and 10% DEGEE were tested in oil-in-water emulsions, the total absorbed quantities were measured in μg/cm². The results showed a significant increase in absorption with higher concentrations:

| Concentration | Total Absorbed (μg/cm²) | % of Applied Dose |

|---|---|---|

| 2% | 43.7 ± 7.0 | 43.2 ± 4.3 |

| 5% | 140 ± 28 | 56.1 ± 12.5 |

| 10% | 267 ± 43 | 50.4 ± 7.3 |

These findings demonstrate DEGEE's effectiveness as a penetration enhancer, with higher concentrations leading to increased absorption rates .

Toxicological Profile

The safety profile of DEGEE has been evaluated through various studies:

- Acute Toxicity : Inhalation studies revealed a NOAEL (No Observed Adverse Effect Level) for systemic toxicity at concentrations exceeding the saturated vapor pressure .

- Dermal Absorption : Research indicates that dermal absorption of DEGEE is less than 10%, which correlates with decreased toxicity observed with increasing molecular weight among similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.